

Palladium-Catalyzed Cross-Coupling Reactions of Propiolamides: Application Notes and Protocols

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Compound of Interest

Compound Name: Propiolamide

Cat. No.: B017871

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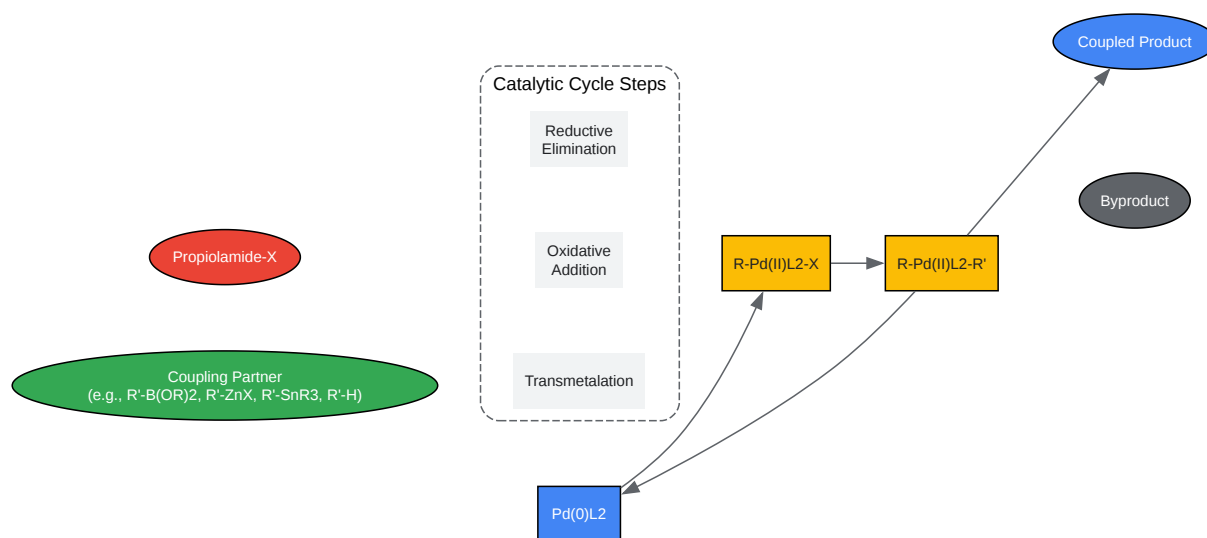
For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of **propiolamides**, a class of compounds featuring a reactive carbon-carbon triple bond conjugated to a carbonyl group. These reactions, including the Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Heck couplings, offer powerful strategies for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and natural product synthesis. The resulting substituted **propiolamides** and ynamides are valuable building blocks for the construction of diverse molecular architectures.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.



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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of **propiolamides**. This data is compiled from various literature sources and is intended to serve as a general guide for reaction optimization.

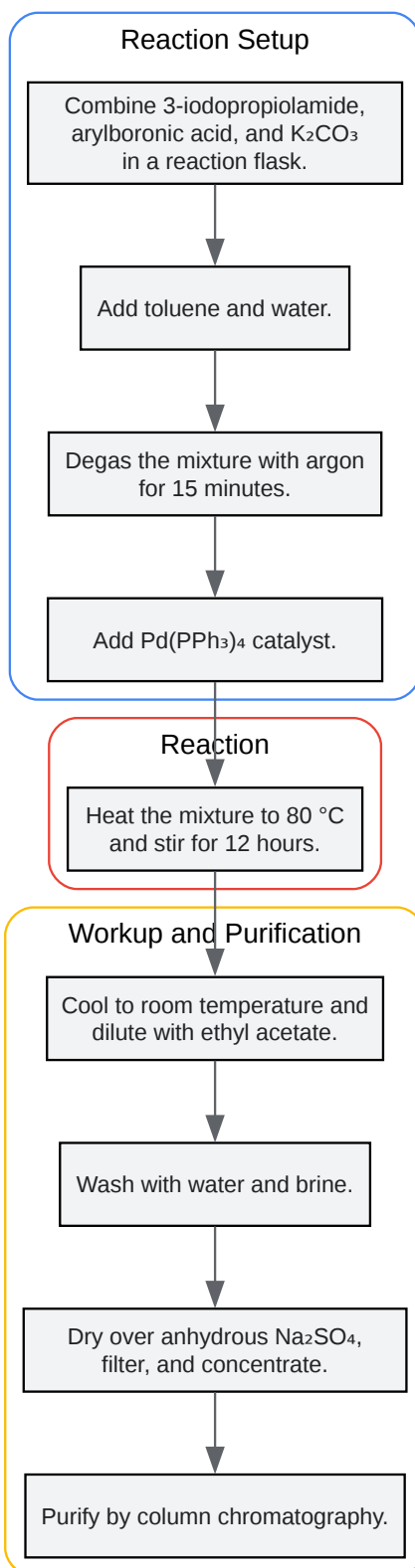
Coupling Reaction	Propiolamide Substrate	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Suzuki-Miyaura	3-Iodopropiolamide	Arylboric acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	Toluene/H ₂ O	80	12	75-95
Suzuki-Miyaura	3-Bromopropiolamide	Vinylboronic acid	Pd(dppf)Cl ₂ (3)	-	Cs ₂ CO ₃	Dioxane	100	16	60-85
Sonogashira	3-Iodopropiolamide	Terminal alkyne	Pd(PPh ₃) ₂ Cl ₂ (2)	PPh ₃ (4)	Et ₃ N/Cul	THF	rt	6	80-98
Sonogashira	3-Bromopropiolamide	Phenyl acetylene	Pd(OAc) ₂ (2)	XPhos (4)	K ₃ PO ₄	Toluene	110	24	70-90
Negishi	3-Iodopropiolamide	Organozinc reagent	Pd ₂ (dba) ₃ (2.5)	SPhos (5)	-	THF	60	8	70-92
Negishi	3-Chloropropiolamide	Alkylzinc reagent	Pd(OAc) ₂ (2)	RuPhos (4)	-	Dioxane/NMP	100	18	55-80
Stille	3-Iodopropiolamide	Organostannane	Pd(PPh ₃) ₄ (5)	-	-	Toluene	110	12	70-95

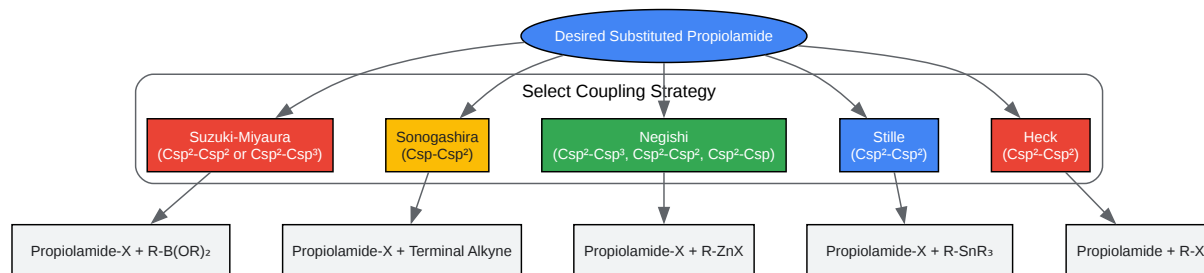
Stille	3-Bromo propiol amide	Vinylstannane	$\text{Pd}_2(\text{dba})_3$ (2)	$\text{P}(\text{fur})_3$ (4)	-	THF	70	24	65-88
Heck	Propiol amide	Aryl halide	$\text{Pd}(\text{OAc})_2$ (5)	$\text{P}(\text{o-tol})_3$ (10)	Et_3N	DMF	100	24	50-85
Heck	Propiol amide	Vinyl triflate	$\text{Pd}(\text{PPH}_3)_4$ (5)	-	DIPEA	Acetonitrile	80	16	60-90

Experimental Protocols

The following are representative, detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of **propiolamides**. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin compounds, in particular, are highly toxic and require careful handling and disposal.

Suzuki-Miyaura Coupling Protocol





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